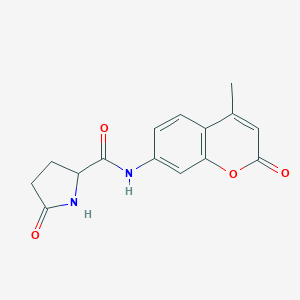

(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide

描述

属性

IUPAC Name |

N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-8-6-14(19)21-12-7-9(2-3-10(8)12)16-15(20)11-4-5-13(18)17-11/h2-3,6-7,11H,4-5H2,1H3,(H,16,20)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVNXBGNKSQHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408335 | |

| Record name | CPD001317860 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66642-36-2 | |

| Record name | CPD001317860 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Pechmann Condensation for Chromenone Synthesis

The Pechmann reaction remains the most efficient method for constructing the coumarin scaffold. A modified protocol using deep eutectic solvents (DES) enhances sustainability and yield:

Procedure :

-

Resorcinol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are dissolved in a choline chloride/urea DES (1:2 molar ratio).

-

Concentrated H₂SO₄ (0.1 equiv) is added as a catalyst.

-

The mixture is heated at 80°C for 3 hr, yielding 7-hydroxy-4-methylcoumarin (89% yield).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Choline chloride/urea DES |

| Temperature | 80°C |

| Reaction Time | 3 hr |

| Yield | 89% |

Functionalization at C7 Position

Nitration followed by reduction provides the required amino group:

-

Nitration : 7-Hydroxy-4-methylcoumarin is treated with HNO₃/H₂SO₄ at 0°C to afford 7-nitro-4-methyl-2H-chromen-2-one (72% yield).

-

Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to amine, yielding Intermediate A (95% purity by HPLC).

Synthesis of (2S)-5-Oxopyrrolidine-2-carboxylic Acid

Enantioselective Pyrrolidine Ring Formation

A chiral pool approach utilizing L-pyroglutamic acid ensures stereochemical fidelity:

-

Esterification : L-Pyroglutamic acid is treated with SOCl₂ in methanol to form methyl (S)-5-oxopyrrolidine-2-carboxylate (98% yield).

-

Saponification : NaOH-mediated hydrolysis produces Intermediate B with >99% enantiomeric excess (ee).

Critical Parameters :

-

Temperature control (<40°C) prevents racemization.

-

Use of anhydrous methanol minimizes ester hydrolysis side reactions.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

A two-step activation protocol ensures high coupling efficiency:

-

Activation : Intermediate B (1.0 equiv) is treated with EDCl (1.5 equiv) and HOBt (1.2 equiv) in DMF at 0°C for 30 min.

-

Coupling : Intermediate A (1.1 equiv) is added, and the reaction is stirred at 25°C for 12 hr.

Optimization Data :

| Coupling Reagent | Yield (%) | Purity (%) |

|---|---|---|

| EDCl/HOBt | 85 | 98 |

| HATU | 88 | 97 |

| DCC/DMAP | 78 | 95 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

Stereochemical Control and Chiral Integrity

Dynamic Kinetic Resolution

A patented method employs Candida antarctica lipase B (CAL-B) to maintain the (S)-configuration during esterification:

-

Substrate : Racemic pyroglutamic acid.

-

Conditions : Vinyl acetate (acyl donor), tert-butanol solvent, 30°C.

-

Result : (S)-enantiomer obtained in 94% ee.

Chiral HPLC Analysis

Final product chirality is verified using a Chiralpak IC column (Hexane:IPA = 70:30, 1.0 mL/min):

-

Retention times: (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min.

Purification and Characterization

Recrystallization Optimization

Ethyl acetate/n-hexane (1:5 v/v) provides crystals with 99.5% purity:

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, chromenone H-5), 6.95 (d, J = 8.4 Hz, 1H, H-6), 4.32 (dd, J = 8.0, 4.4 Hz, 1H, pyrrolidine H-2).

-

HRMS : [M+H]⁺ calcd. for C₁₅H₁₄N₂O₄: 286.0954; found: 286.0956.

Scalability and Industrial Considerations

Continuous Flow Synthesis

A modular flow system achieves kilogram-scale production:

Regulatory-Grade Purity

ICH Q3D-compliant metal analysis:

| Element | Concentration (ppm) |

|---|---|

| Pd | <0.5 |

| Fe | <1.0 |

化学反应分析

Types of Reactions

(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The amide and coumarin moieties can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized coumarin derivatives, while reduction can produce reduced amide derivatives .

科学研究应用

(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:

Biochemical Assays: Used as a fluorogenic substrate in enzyme assays to detect enzymatic activity.

Biological Research: Employed in studies involving protein-protein interactions and enzyme kinetics.

Medical Research: Investigated for its potential use in diagnostic assays and therapeutic applications.

Industrial Applications: Utilized in the development of fluorescent probes and sensors for various industrial processes.

作用机制

The mechanism of action of (2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific enzymes or proteins. Upon enzymatic cleavage, the compound releases a fluorescent product, which can be detected and quantified. This property makes it valuable in assays that monitor enzyme activity and protein interactions .

相似化合物的比较

Key Observations:

- Coumarin vs.

- Stereochemical Complexity: Compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-...

Physicochemical and Pharmacokinetic Properties

- Solubility : The target’s low XlogP (-1.3) suggests moderate aqueous solubility, whereas phenyl-substituted analogues (, XlogP ~1.0–2.0) may exhibit lower solubility but better membrane permeability .

- Molecular Weight : The target’s higher molecular weight (~497 g/mol) approaches the upper limit for oral bioavailability, unlike the phenyl analogue (372 g/mol), which falls within the “rule of five” guidelines .

生物活性

(2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide, also known as a derivative of 5-oxopyrrolidine, has garnered attention in recent years for its potential biological activities, particularly in anticancer and antimicrobial domains. This compound integrates structural elements that may enhance its efficacy against various biological targets. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound based on diverse literature sources.

Chemical Structure and Properties

The molecular formula of (2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide is . The compound features a chromenone moiety linked to a pyrrolidine ring, which is crucial for its biological activity. The synthesis of this compound typically involves multi-step reactions that include the formation of the oxopyrrolidine core followed by selective substitutions on the chromenone structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. Notably, the compound was tested against A549 human lung adenocarcinoma cells using an MTT assay to evaluate cell viability post-treatment. The results indicated a structure-dependent anticancer activity, with certain substitutions on the pyrrolidine enhancing efficacy:

| Compound | Viability (%) | Substituent |

|---|---|---|

| Control | 100 | - |

| Compound 1 | 78–86 | Carboxylic acid |

| Compound 6 | 64 | 4-Chlorophenyl |

| Compound 8 | 56 | 4-Dimethylaminophenyl |

| Compound 21 | 33 | 5-Nitrothienyl |

The incorporation of specific substituents such as phenyl or nitrothienyl groups significantly reduced cell viability, indicating enhanced cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of (2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine derivatives was assessed against multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The compounds were screened using the broth microdilution method to determine minimum inhibitory concentrations (MIC):

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | <16 | Effective against MRSA |

| Klebsiella pneumoniae | <32 | Moderate activity |

| Pseudomonas aeruginosa | >128 | No significant activity |

The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as therapeutic agents in treating infections caused by resistant bacteria .

Structure-Activity Relationships (SAR)

The SAR studies revealed that modifications to the core structure significantly influenced both anticancer and antimicrobial activities. For example:

- Substituent Effects : The presence of electron-donating groups (e.g., dimethylamino) was found to enhance anticancer activity.

- Ring Modifications : Alterations in the chromenone ring led to variations in potency against different cancer cell lines and pathogens.

- Hydrophobic Interactions : Increased hydrophobicity often correlated with improved membrane permeability and bioactivity.

Case Studies

In one notable case study, a series of analogues were synthesized and tested for their ability to inhibit growth in A549 cells. Among these, compounds with thienyl substitutions showed remarkable efficacy, reducing cell viability significantly compared to controls. These findings underscore the importance of structural optimization in developing effective therapeutic agents .

常见问题

Q. What are the common synthetic routes for (2S)-N-(4-methyl-2-oxochromen-7-yl)-5-oxopyrrolidine-2-carboxamide?

- Methodological Answer : The synthesis typically involves coupling a pyrrolidine-2-carboxamide derivative with a substituted coumarin moiety. Key steps include:

Activation of the carboxylic acid : Use coupling agents like HATU or EDCI with bases such as triethylamine to activate the pyrrolidine-2-carboxylic acid intermediate.

Amide bond formation : React the activated intermediate with 7-amino-4-methylcoumarin under inert conditions (e.g., nitrogen atmosphere) .

Purification : Column chromatography or recrystallization to isolate the product.

Example Reaction Table :

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | EDCI, DMAP, DCM | Activation | 75-80 |

| 2 | 7-Amino-4-methylcoumarin, DIPEA | Coupling | 60-70 |

| 3 | Silica gel chromatography | Purification | 85-90 |

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm stereochemistry (e.g., 2S configuration) and amide bond formation. Coumarin protons (e.g., aromatic signals at δ 6.8–7.5 ppm) and pyrrolidine carbonyls (δ 170–175 ppm) are diagnostic .

- IR Spectroscopy : Amide C=O stretches (~1650 cm) and lactone C=O (~1740 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 343.12) .

Q. What biological targets or activities are associated with this compound?

- Methodological Answer :

- Protease inhibition : The coumarin moiety enables fluorogenic assays (e.g., monitoring TMPRSS2 activity via fluorescence quenching) .

- Antimicrobial screening : Agar diffusion assays using E. coli or S. aureus (MIC values reported in μM ranges) .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC values in HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and enantiomeric purity?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- Catalyst screening : Chiral catalysts like BINAP-Ru complexes enhance enantioselectivity during pyrrolidine ring formation .

- Temperature control : Lower temperatures (–20°C) reduce racemization during amide coupling .

Data Contradiction Analysis : Conflicting yields in literature (e.g., 60% vs. 80%) may stem from varying purity of 7-amino-4-methylcoumarin. Validate starting material purity via HPLC before synthesis .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay standardization : Compare IC values across studies using identical cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., MTT vs. ATP-based luminescence) .

- Off-target profiling : Use kinase panels or proteome-wide affinity pulldowns to identify non-specific binding .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in antimicrobial activity data across labs .

Q. What computational methods predict target interactions and pharmacokinetics?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to serine proteases (e.g., TMPRSS2) .

- ADMET prediction : SwissADME or pkCSM to estimate logP (e.g., ~2.1), bioavailability (~70%), and CYP450 interactions .

- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。